Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate is a chemical compound with the molecular formula C13H13ClN4O2. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves various synthetic approaches. For instance, it can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .Molecular Structure Analysis
The molecular structure of this compound contains a total of 47 bonds, including 27 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also contains 2 six-membered rings, 1 ester (aromatic), 1 secondary amide (aliphatic), 1 primary amine (aromatic), and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.72. The compound has a density of 1.6±0.1 g/cm3 . The boiling point is 413.7±48.0 °C at 760 mmHg .Properties
IUPAC Name |
ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-20-12(19)8-3-5-9(6-4-8)16-11-7-10(14)17-13(15)18-11/h3-7H,2H2,1H3,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHAVDUZUQERHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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